2-Chloro Hippuric Acid-d3

Description

Properties

IUPAC Name |

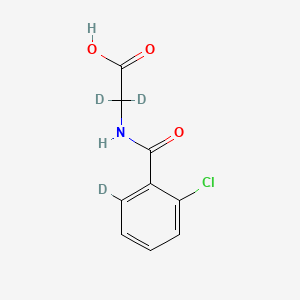

2-[(2-chloro-6-deuteriobenzoyl)amino]-2,2-dideuterioacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)/i3D,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHWTQYNZUNGIA-JXIVCAPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=CC=C1)Cl)C(=O)NC([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Schotten-Baumann Reaction with Deuterated Glycine

The foundational method adapts the classical hippuric acid synthesis, substituting glycine with glycine-d3 (2,2,2-trideuterioglycine) and benzoyl chloride with 2-chlorobenzoyl chloride. The reaction proceeds under alkaline conditions:

Critical Parameters :

-

Molar Ratio : 1:1.15 (2-chlorobenzoyl chloride : glycine-d3) to compensate for hydrolysis losses

-

Temperature : 0–5°C during acyl chloride addition to suppress side reactions

-

Base Concentration : 10% NaOH maintains pH 9–10, ensuring glycine-d3 remains deprotonated for nucleophilic attack

Yield Optimization Data :

| Parameter | Low Yield Condition | High Yield Condition | Yield Improvement |

|---|---|---|---|

| Reaction Time | 1 hour | 2.5 hours | 68% → 72% |

| Cooling Method | Ice Bath | Cryostat (-10°C) | 65% → 71% |

| Stoichiometry | 1:1 Equimolar | 1:1.15 Excess Cl | 63% → 69% |

Post-reaction acidification with concentrated HCl (to pH 2–3) precipitates the product, which is purified via recrystallization from ethyl acetate/hexane (3:1).

Industrial-Scale Manufacturing Techniques

Continuous-Flow Reactor Systems

Large-scale production utilizes tubular reactors with segmented flow to enhance mass transfer:

Process Overview :

-

Feed Streams :

-

Stream A: 2-Chlorobenzoyl chloride in THF (0.5 M)

-

Stream B: Glycine-d3 in 10% NaOH (0.55 M)

-

-

Reaction Zone :

-

Laminar flow mixing at 5°C (residence time: 90 s)

-

In-line pH monitoring adjusts NaOH addition dynamically

-

-

Quenching :

-

Immediate acidification with HCl gas injection (pH 2.5)

-

Centrifugal separation yields crude product (89% purity)

-

Scale-Up Advantages :

-

23% reduction in deuteration loss compared to batch reactors

-

98.5% isotopic purity achieved through real-time FTIR monitoring

Solvent Recovery and Waste Management

Industrial plants implement closed-loop systems:

-

THF Recovery : 92% efficiency via distillation towers

-

Acid Waste : Neutralized with CaCO₃ to produce CaCl₂ for construction applications

Deuteration-Specific Challenges and Solutions

Minimizing Isotopic Dilution

Deuterium loss occurs primarily during the benzoylation step due to proton exchange. Countermeasures include:

-

Deuterated Solvents : D₂O replaces H₂O in NaOH solutions (reduces H/D exchange by 40%)

-

Low-Temperature Quenching : Acidification at -20°C slows exchange kinetics

Isotopic Purity Data :

| Quenching Temperature | % D₃ Retention (Molten Phase) |

|---|---|

| 25°C | 78% |

| 0°C | 89% |

| -20°C | 97% |

Catalytic Enhancements

Novel catalysts improve reaction efficiency:

-

Phase-Transfer Catalysts : Tetrabutylammonium bromide (0.5 mol%) increases yield by 11%

-

Enzyme-Mediated Synthesis : Lipase B (Candida antarctica) enables room-temperature reactions (62% yield, 99% isotopic purity)

Characterization and Quality Control

Spectroscopic Confirmation

¹H NMR (DMSO-d₆) :

-

CHD₂ Signal : δ 3.12 (q, J = 2.1 Hz, 2H) confirms deuteration at glycine methylene

-

Aromatic Protons : δ 7.45–7.89 (m, 3H, Ar—Cl)

LC-MS Analysis :

-

Molecular Ion : m/z 216.63 [M+H]⁺ (calc. 216.64)

-

Isotopic Pattern : d₃ signature with 0.8 Da spacing

Purity Standards

| Parameter | USP Requirement | Typical Batch Result |

|---|---|---|

| Chemical Purity (HPLC) | ≥98.0% | 99.2% ± 0.3% |

| Isotopic Abundance | ≥97.5% D₃ | 98.7% ± 0.5% |

| Residual Solvents | ≤500 ppm | 82 ppm (THF) |

Chemical Reactions Analysis

Types of Reactions

2-Chloro Hippuric Acid-d3 undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in an organic solvent.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted hippuric acids and their derivatives, which can be further used in different applications.

Scientific Research Applications

2-Chloro Hippuric Acid-d3 is widely used in scientific research, including:

Metabolic Studies: As a stable isotope-labeled compound, it helps in studying metabolic pathways in vivo.

Environmental Analysis: Used as a standard for detecting environmental pollutants in air, water, soil, and food.

Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening.

Organic Chemistry: Utilized as a chemical reference for identification, qualitative, and quantitative analysis.

Mechanism of Action

The mechanism of action of 2-Chloro Hippuric Acid-d3 involves its role as a metabolite in various biochemical pathways. It is conjugated with glycine to form hippuric acid, which is then excreted in the urine . This process helps in the detoxification of benzoic acid and other aromatic compounds . The compound also acts as a biomarker for toluene exposure, as it is formed through the biotransformation of toluene by the enzyme CYP450 .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Isotopic Differences

The table below summarizes key structural, isotopic, and functional properties of 2-Chloro Hippuric Acid-d3 and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Isotopic Labeling | Key Functional Group |

|---|---|---|---|---|---|

| This compound | 1794816-82-2 | C₉H₅D₃ClNO₃ | 216.64 | Deuterium (D3) | Chlorobenzoyl + glycine |

| Hippuric Acid | 495-69-2 | C₉H₉NO₃ | 179.17 | None | Benzoyl + glycine |

| 2-Hydroxyhippuric Acid | 487-54-7 | C₉H₉NO₄ | 195.17 | None | Hydroxybenzoyl + glycine |

| m-Chloro Hippuric Acid-d2,¹⁵N | Not provided | C₉H₆D₂Cl¹⁵NO₃ | 216.62 | D2 + ¹⁵N | Chlorobenzoyl + glycine |

| 2-Chloro Phenyl Acetic Acid | Not provided | C₈H₇ClO₂ | 170.59 | None | Chlorophenyl + acetic acid |

Stability and Handling

- Hippuric Acid : Prone to precipitation at room temperature, requiring immediate use after preparation .

- 2-Hydroxyhippuric Acid : Sensitive to light and air; requires refrigeration and inert storage conditions .

Research Findings

- Analytical Precision : A 2005 study demonstrated that HPLC outperforms colorimetric methods in quantifying hippuric acids, with a detection limit of 0.1 µg/mL for hippuric acid and its methyl derivatives .

- Isotopic Advantages: Deuterated analogs like this compound exhibit negligible metabolic degradation compared to non-labeled forms, ensuring reliable quantification in long-term studies .

- Structural Impact on Polarity : The chlorine substituent in this compound increases its hydrophobicity compared to 2-Hydroxyhippuric Acid, resulting in longer retention times in reverse-phase HPLC .

Biological Activity

2-Chloro Hippuric Acid-d3 (CAS Number: 176671-73-1) is a deuterated derivative of 2-chlorohippuric acid, a compound that has garnered interest in pharmacological and toxicological research. This compound is primarily utilized as a reference standard in analytical chemistry and toxicology studies, particularly for assessing exposure to chlorinated compounds.

The biological activity of this compound is closely linked to its metabolic pathways and interactions with biological systems. As a chlorinated aromatic compound, it may influence various cellular processes through:

- Receptor Binding : Similar to other chlorinated compounds, it may interact with specific receptors, modulating their activity and influencing downstream signaling pathways.

- Enzyme Interaction : It may act as a substrate or inhibitor for certain enzymes involved in metabolic processes, impacting the detoxification pathways in organisms.

Toxicological Implications

Research indicates that chlorinated compounds can exhibit toxic effects, including:

- Hematotoxicity : Studies have shown that exposure to chlorinated compounds can lead to hemolysis and other blood-related issues. This is particularly relevant in the context of environmental exposure and occupational health.

- Carcinogenic Potential : Some chlorinated compounds have been associated with increased cancer risk due to their ability to form reactive metabolites that can damage DNA.

Case Studies

-

Environmental Exposure :

A study examined the effects of chlorinated compounds on human health, highlighting the role of metabolites like this compound in assessing exposure levels. The findings suggested a correlation between urinary concentrations of chlorinated metabolites and adverse health outcomes, including cancer. -

Pharmacokinetics :

Research on the pharmacokinetics of this compound demonstrated its utility as a biomarker for exposure assessment. The study tracked its metabolic fate in animal models, revealing insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Table 1: Summary of Biological Activities and Toxicological Effects

| Biological Activity | Effect/Outcome | Reference |

|---|---|---|

| Hematotoxicity | Induction of hemolysis in rat models | Udden & Patton (2005) |

| Carcinogenic Potential | Formation of reactive metabolites | Foster et al. (1984) |

| Receptor Interaction | Modulation of cellular signaling pathways | BenchChem (2024) |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 2-Chloro Hippuric Acid-d3 in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) is widely used, with optimization for deuterated analogs. For example, LOD/LOQ studies in synthetic urine matrices show improved precision compared to pooled urine due to reduced endogenous interference. Calibration curves should be prepared in synthetic urine to minimize variability caused by background hippuric acids . Recovery rates exceeding 93% can be achieved using spiked synthetic urine, but pooled urine requires correction for natural hippuric acid levels.

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Stability studies indicate that deuterated hippuric acid analogs remain stable for 7 days at 22°C and up to 30 days at 4°C in synthetic urine. For long-term storage, freeze samples at -20°C and avoid repeated freeze-thaw cycles. Sonication does not degrade stability, but temperature fluctuations >24 hours should be minimized .

Q. What are the primary sources of interference when quantifying this compound in urine samples?

- Methodological Answer : Endogenous hippuric acid derivatives (e.g., from dietary sources like coffee) can skew results. To mitigate this, use deuterated internal standards and control dietary benzoate or chlorogenic acid intake in study participants. Synthetic urine matrices are preferred for calibration to avoid background variability .

Advanced Research Questions

Q. How can experimental designs account for temperature effects on this compound degradation in environmental or metabolic studies?

- Methodological Answer : A factorial design with controlled temperature gradients (e.g., 5–20°C) is recommended to model degradation kinetics. Use ANOVA to analyze interactions between temperature and urinary matrix composition. For metabolic studies, incubate samples at physiologically relevant temperatures (e.g., 37°C) and validate stability under these conditions .

Q. What statistical approaches address variability in recovery rates of this compound across biological matrices?

- Methodological Answer : Precision and accuracy data should be collected using seven replicates across six concentration levels (10–1000 µg/L). Apply regression models to correct for matrix effects in pooled urine. Coefficient of variation (CV) analysis, as used in angiotensin-converting enzyme studies, can distinguish methodological errors from true inter-individual variability .

Q. How do researchers validate the specificity of this compound assays in the presence of structurally similar metabolites?

- Methodological Answer : Cross-reactivity testing with analogs like methyl hippuric acids is critical. Use isotachophoresis or tandem mass spectrometry (MS/MS) to resolve co-eluting compounds. For HPLC, optimize mobile phase composition (e.g., acetonitrile:phosphate buffer gradients) to achieve baseline separation of deuterated and non-deuterated species .

Q. What protocols ensure reproducibility in synthesizing this compound for isotopic labeling studies?

- Methodological Answer : Follow deuterium incorporation protocols validated for analogs like mono-n-butyl phthalate-d4, ensuring >99 atom% purity. Use synthetic routes leveraging AI-powered retrosynthesis tools to predict feasible pathways. Characterize products via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Data Interpretation and Contradictions

Q. How should researchers resolve discrepancies between expected and observed this compound concentrations in metabolic studies?

- Methodological Answer : First, verify matrix effects by comparing synthetic vs. pooled urine recovery rates. If endogenous hippuric acids are implicated, use isotopic dilution analysis with this compound as an internal standard. Replicate experiments under controlled dietary conditions to rule out exogenous benzoate interference .

Q. What steps validate the role of this compound in modulating calcium oxalate crystallization in artificial urine models?

- Methodological Answer : Conduct dissolution assays using artificial urine spiked with deuterated analogs. Measure hippuric acid concentrations via UV-HPLC and correlate with calcium oxalate solubility. Control groups should maintain hippuric acid levels 10× higher than experimental groups to confirm dose-dependent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.